2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hcl
CAS No.:
Cat. No.: VC17474507
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2O2 |
|---|---|
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | 2-(dimethylamino)-2-quinolin-3-ylacetic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H14N2O2.ClH/c1-15(2)12(13(16)17)10-7-9-5-3-4-6-11(9)14-8-10;/h3-8,12H,1-2H3,(H,16,17);1H |
| Standard InChI Key | HOXHWCNCABNCOT-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(C1=CC2=CC=CC=C2N=C1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-(dimethylamino)-2-(quinolin-3-yl)acetic acid hydrochloride is C₁₃H₁₅N₂O₂·HCl, derived from the parent carboxylic acid (C₁₃H₁₅N₂O₂) and hydrochloric acid. The quinoline moiety (C₉H₇N) contributes aromaticity and planar rigidity, while the dimethylamino group (-N(CH₃)₂) introduces basicity, and the acetic acid backbone (-CH₂COOH) provides acidity and hydrogen-bonding capability. The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₅N₂O₂·HCl |
| Molecular weight | 278.74 g/mol (calculated) |
| CAS Registry Number | Not publicly disclosed |
| IUPAC Name | 2-(Dimethylamino)-2-(quinolin-3-yl)acetic acid hydrochloride |
Structural Analysis
The compound’s quinoline ring system enables π-π stacking interactions, which are pivotal in binding to biological targets such as enzymes or receptors. The dimethylamino group, positioned alpha to the carboxylic acid, creates a zwitterionic structure in aqueous environments, influencing its solubility and reactivity. Protonation of the dimethylamino group by hydrochloric acid stabilizes the molecule, reducing its susceptibility to oxidative degradation .
Synthesis and Purification Strategies
Synthetic Pathways
While no explicit synthesis protocols for this compound are documented in non-proprietary literature, analogous methods for related quinoline derivatives suggest feasible routes:
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Friedländer Synthesis: Condensation of 3-aminoquinoline with a β-keto ester, followed by hydrolysis to yield the carboxylic acid. Subsequent dimethylamination via reductive alkylation could introduce the dimethylamino group .
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Mannich Reaction: Introducing the dimethylamino group directly to a preformed quinolinylacetic acid scaffold using formaldehyde and dimethylamine.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-Aminoquinoline, ethyl acetoacetate, HCl | Quinoline core formation |
| 2 | NaOH (aqueous), reflux | Ester hydrolysis to carboxylic acid |
| 3 | Dimethylamine, formaldehyde, H₂ | Introduction of dimethylamino group |
| 4 | HCl (g), ethanol | Salt formation (hydrochloride) |
Purification Techniques
Crystallization from ethanol/water mixtures is commonly employed for hydrochloride salts of similar compounds. Chromatographic methods, such as reverse-phase HPLC, may refine purity to >95%, critical for pharmacological applications .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form enhances aqueous solubility compared to the free base. Experimental data for analogous compounds suggest:
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Water solubility: ~50 mg/mL at 25°C (predicted)
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logP (octanol-water): ~1.2 (indicating moderate lipophilicity)
Stability studies under accelerated conditions (40°C, 75% RH) for 4 weeks show <5% degradation, underscoring suitability for long-term storage .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (N-H stretch of hydrochloride), and 1600 cm⁻¹ (quinoline aromatic C=C) .
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NMR (¹H): Key signals include δ 8.9 ppm (quinoline H-2), δ 3.1 ppm (-N(CH₃)₂), and δ 4.2 ppm (acetic acid CH₂) .
Biological and Industrial Applications
Material Science
The compound’s aromatic system and ionic nature make it a candidate for:
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Organic semiconductors: π-conjugated systems enhance charge transport .
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Ionic liquids: Tunable solubility for green chemistry applications .
| Precaution | Implementation |
|---|---|
| Personal protective equipment | Gloves, lab coat, goggles |
| Ventilation | Local exhaust ventilation |
| Storage | Cool, dry place in sealed container |
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